molecular formula C13H21N5O3 B2400508 1-ethyl-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1203138-96-8

1-ethyl-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2400508
CAS No.: 1203138-96-8
M. Wt: 295.343
InChI Key: IRZPFEFHPYQWND-UHFFFAOYSA-N
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Description

1-ethyl-8-((3-methoxypropyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C13H21N5O3 and its molecular weight is 295.343. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

The development and study of purine derivatives are significant for exploring new therapeutic agents and understanding molecular interactions. For example, the synthesis of 7,8-polymethylenepurine derivatives has been explored for their potential antiviral and antihypertensive activities (Nilov et al., 1995)[https://consensus.app/papers/acetals-lactams-amides-acids-communication-synthesis-nilov/737ca5ba70585ad0805b75181b2315eb/?utm_source=chatgpt]. This demonstrates the utility of purine compounds in creating new pharmacologically active molecules.

Material Science Applications

In material science, the study of purine derivatives like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione offers insights into designing new materials. The quantitative analysis of intermolecular interactions in such molecules reveals an anisotropic distribution of interaction energies, indicating potential applications in the design of new materials (Shukla et al., 2020)[https://consensus.app/papers/investigation-interactions-shukla/667cf1855e115829bbf6451f411a79b9/?utm_source=chatgpt].

Antioxidant Activity

The exploration of N-aminomethyl derivatives of certain anticonvulsants for their antioxidant activity highlights the broader chemical utility of purine structures (Hakobyan et al., 2020)[https://consensus.app/papers/synthesis-antioxidant-activity-naminomethyl-hakobyan/39583028d8f05ccfb4f6b40ab8258709/?utm_source=chatgpt]. Such studies contribute to our understanding of how purine derivatives can influence oxidative stress and potential therapeutic applications.

Analytical and Spectroscopic Techniques

The coordination of HgCl2 to guanine derivatives, including compounds with a purine structure, provides valuable data on molecular interactions and the structural elucidation of complex compounds (Menzer et al., 1993)[https://consensus.app/papers/hgcl2-coordination-guanine-derivatives-spectroscopic-menzer/718285fbe8c951ef816a125d713050c5/?utm_source=chatgpt]. These insights are crucial for developing analytical methods and understanding the molecular basis of ligand-receptor interactions.

Properties

IUPAC Name

1-ethyl-8-(3-methoxypropylamino)-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O3/c1-5-18-11(19)9-10(17(3)13(18)20)15-12(16(9)2)14-7-6-8-21-4/h5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZPFEFHPYQWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2C)NCCCOC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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